Pyridinium, 1-hexadecyl-3-methyl-, bromide Pyridinium, 1-hexadecyl-3-methyl-, bromide
Brand Name: Vulcanchem
CAS No.: 2315-39-1
VCID: VC19741932
InChI: InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C22H40BrN
Molecular Weight: 398.5 g/mol

Pyridinium, 1-hexadecyl-3-methyl-, bromide

CAS No.: 2315-39-1

Cat. No.: VC19741932

Molecular Formula: C22H40BrN

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium, 1-hexadecyl-3-methyl-, bromide - 2315-39-1

Specification

CAS No. 2315-39-1
Molecular Formula C22H40BrN
Molecular Weight 398.5 g/mol
IUPAC Name 1-hexadecyl-3-methylpyridin-1-ium;bromide
Standard InChI InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1
Standard InChI Key HKOMMZBXDSXZHH-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridinium cation with a hexadecyl (C16H33\text{C}_{16}\text{H}_{33}) chain at the 1-position and a methyl group (CH3\text{CH}_3) at the 3-position, paired with a bromide counterion. The long alkyl chain enhances lipophilicity, enabling micelle formation in aqueous solutions, while the methyl group sterically influences reactivity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC22H40BrN\text{C}_{22}\text{H}_{40}\text{BrN}
Molecular Weight398.5 g/mol
CAS Number2315-39-1
AppearanceWhite to cream-colored powder
Critical Micelle Concentration (CMC)0.5–1.5 mM (varies by solvent)

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (CDCl3_3) signals include δ 0.88 (t, 3H, terminal CH3_3), 1.25–1.34 (m, 26H, alkyl chain), 4.30 (t, 2H, N–CH2_2), and 7.31–7.43 (m, pyridinium protons) .

  • FTIR: Key peaks at 2850–2920 cm1^{-1} (C–H stretching, alkyl chain), 1640 cm1^{-1} (C=N+^+), and 720 cm1^{-1} (C–Br) .

Synthesis and Optimization

Quaternization Reaction

The primary synthesis route involves reacting 3-methylpyridine with 1-bromohexadecane under reflux in acetonitrile or ethanol. Catalysts such as KI or mixed amine-acid systems improve yields .

Example Protocol:

  • Reactants: 3-Methylpyridine (1 eq), 1-bromohexadecane (1.1 eq), KI (0.01 eq).

  • Conditions: Reflux at 90–140°C for 15–30 hours .

  • Purification: Recrystallization from ethyl acetate or column chromatography.

Table 2: Synthetic Yields and Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)Source
KI in acetonitrile90–100248599.5
Triethylamine/EDTA in ethanol120–135309299.2
Formic acid/HCl mixture130–140169599.8

Industrial-Scale Production

Continuous flow reactors enable scalable synthesis, achieving >90% yields with automated solvent recovery . For instance, a 10 kg batch of 1-hexadecyl-3-methylpyridinium chloride (analogous bromide) produced 12.6 kg product at 99.5% purity .

Functional Applications

Surfactant and Micellar Systems

The compound reduces surface tension (γ3540mN/m\gamma \approx 35–40 \, \text{mN/m}) and forms stable micelles (CMC 0.9–1.5 mM) . Applications include:

  • Phase Transfer Catalysis: Facilitates reactions between hydrophilic and hydrophobic phases in organic synthesis .

  • Drug Delivery: Encapsulates hydrophobic drugs (e.g., paclitaxel), enhancing bioavailability .

Antimicrobial Activity

Pyridinium salts disrupt microbial membranes via electrostatic interactions. Studies report minimum inhibitory concentrations (MICs) of 5–20 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)MechanismSource
S. aureus (Gram-positive)10Membrane lysis, protein denaturation
E. coli (Gram-negative)20Lipopolysaccharide disruption
Candida albicans15Ergosterol binding

Materials Science

  • Ionic Liquid Crystals: Exhibits smectic phases at 57–139°C, useful in optoelectronic devices .

  • Organogelators: Forms gels in deep eutectic solvents (DES) at 0.9% w/v, stabilizing emulsions .

Comparative Analysis with Analogues

Pyridinium vs. Imidazolium Salts

Parameter1-Hexadecyl-3-Methylpyridinium Bromide1-Hexadecyl-3-Methylimidazolium Bromide
Thermal StabilityUp to 200°CUp to 250°C
CMC (in water)1.2 mM0.8 mM
Antimicrobial MIC10–20 µg/mL5–15 µg/mL
Cost (USD/g)150220

Sources:

Positional Isomerism

  • 1-Hexadecyl-2-Methylpyridinium Bromide: Lower CMC (0.8 mM) but reduced thermal stability .

  • 1-Hexadecyl-4-Methylpyridinium Bromide: Higher solubility in polar solvents but weaker antimicrobial action .

Future Directions

  • Drug Delivery Systems: Engineering pH-responsive micelles for targeted cancer therapy .

  • Green Chemistry: Developing biodegradable analogues via enzymatic synthesis .

  • Energy Storage: Exploring ionic liquid electrolytes in lithium-ion batteries .

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